2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one
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Overview
Description
2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one is a quinazoline derivative. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl chloroformate.
Formation of Intermediate: The aniline reacts with ethyl chloroformate to form an intermediate carbamate.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the quinazoline ring.
Chlorination: The final step involves chlorination to introduce the chlorine atom at the 2-position.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.
Hydrolysis: The ethoxy and methoxy groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Hydrolysis: Formation of corresponding alcohols and phenols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity by interacting with receptor binding sites.
Pathways Involved: The compound may affect various biochemical pathways, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxyquinazolin-4(1H)-one
- 7-Ethoxy-6-methoxyquinazolin-4(1H)-one
- 2-Chloro-7-ethoxyquinazolin-4(1H)-one
Uniqueness
2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one is unique due to the presence of both ethoxy and methoxy groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
CAS No. |
62484-45-1 |
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Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
2-chloro-7-ethoxy-6-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H11ClN2O3/c1-3-17-9-5-7-6(4-8(9)16-2)10(15)14-11(12)13-7/h4-5H,3H2,1-2H3,(H,13,14,15) |
InChI Key |
KDZWLTOOCHEJAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=C(NC2=O)Cl)OC |
Origin of Product |
United States |
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